O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine
Description
Properties
IUPAC Name |
O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGYPUBYTWDYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372235 | |
| Record name | O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-57-9 | |
| Record name | O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines[3][3].
Scientific Research Applications
O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₈H₈F₃NO
- Molecular Weight : ~191.15 g/mol (calculated)
- LogP : Estimated to be >2.5 (based on analogues; see Table 1)
- Agrochemicals: Used in synthesizing herbicides and pesticides, leveraging the electron-withdrawing CF₃ group for targeted activity .
Comparison with Structurally Similar Compounds
The trifluoromethyl-substituted hydroxylamine derivatives are compared below based on molecular structure, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
*Estimated based on analogues.
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃): Enhances lipophilicity (higher LogP) and resistance to enzymatic degradation compared to non-fluorinated analogues. The para-CF₃ substitution in the target compound likely improves membrane permeability in biological systems .
- Nitro (-NO₂) vs. Trifluoromethoxy (-OCF₃): Nitro groups (e.g., in C₇H₅F₃N₂O₃) introduce strong electron-withdrawing effects, which may enhance herbicidal activity but reduce stability. Trifluoromethoxy groups balance lipophilicity and electronic effects .
Biological Activity
O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula , which indicates the presence of a trifluoromethyl group attached to a phenyl ring. The hydroxylamine functional group is known for its reactivity and potential biological effects.
Antimicrobial Activity
Research has demonstrated that derivatives of hydroxylamine, including those with the trifluoromethyl group, exhibit varying degrees of antimicrobial activity. A study evaluated several compounds derived from 4-(trifluoromethyl)benzohydrazide against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 62.5 µM to 250 µM, reflecting moderate antimicrobial efficacy .
Table 1: Antimicrobial Activity of Hydroxylamine Derivatives
| Compound | MIC (µM) against M. tuberculosis | MIC (µM) against M. kansasii |
|---|---|---|
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | 125 | 62.5 |
| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | 250 | >250 |
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a notable aspect of the biological activity of hydroxylamines. In a study, various hydrazinecarboxamides were screened for their inhibitory effects on these enzymes. The compounds exhibited IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE, indicating potential as therapeutic agents in treating conditions like Alzheimer's disease .
Table 2: Enzyme Inhibition Data
| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |
|---|---|---|
| Rivastigmine | ~0.5 | N/A |
| N-Tridecyl derivative | 27.04 | 58.01 |
| Other derivatives | 106.75 | 277.48 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. A recent study highlighted its cytotoxic effects against human pancreatic cancer cell lines BxPC-3 and Panc-1, with IC50 values of approximately 0.051 µM and 0.066 µM, respectively . These results suggest that the compound may interfere with cellular processes critical for cancer cell survival.
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal lung fibroblasts) | 0.36 |
The mechanism underlying the biological activities of this compound may involve interactions with specific molecular targets within cells. For instance, the enzyme inhibition studies suggest non-covalent binding near the active sites of AChE and BuChE . Additionally, its anticancer effects may be attributed to DNA intercalation, a common mechanism among similar compounds that allows them to disrupt DNA replication in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
